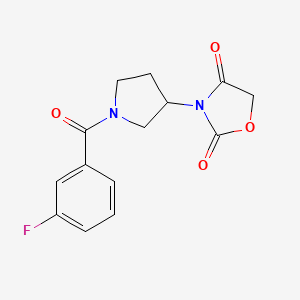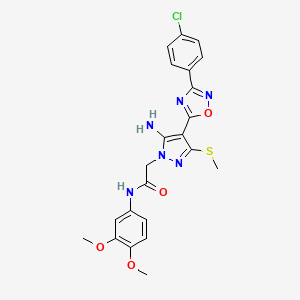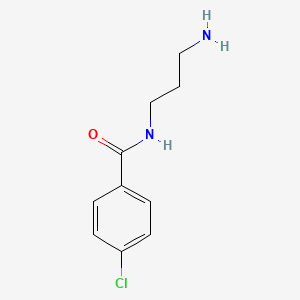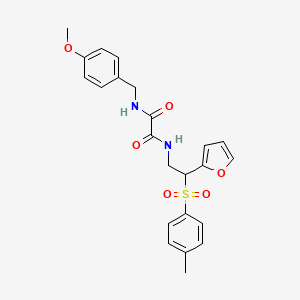
N1-(2-(furan-2-yl)-2-tosylethyl)-N2-(4-methoxybenzyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N1-(2-(furan-2-yl)-2-tosylethyl)-N2-(4-methoxybenzyl)oxalamide” is a complex organic molecule. It contains several functional groups including a furan ring, a tosyl group, an oxalamide group, and a methoxybenzyl group .
Molecular Structure Analysis
The molecular structure analysis would require more specific information such as X-ray crystallography data or NMR data, which I currently do not have .Chemical Reactions Analysis
The chemical reactions involving this compound could be quite diverse due to the presence of several reactive functional groups. For example, the furan ring can undergo electrophilic aromatic substitution, and the tosyl group can act as a good leaving group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on factors like its molecular structure, the functional groups present, and their arrangement. Without specific experimental data, it’s difficult to provide accurate information .Mecanismo De Acción
The mechanism of action of N1-(2-(furan-2-yl)-2-tosylethyl)-N2-(4-methoxybenzyl)oxalamide involves the inhibition of the demethylase activity of FTO. This inhibition leads to the accumulation of N6-methyladenosine (m6A) in mRNA, which affects the translation and stability of mRNA. The accumulation of m6A in mRNA has been shown to have significant effects on various cellular processes, including cell differentiation, proliferation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its ability to inhibit the activity of FTO. This inhibition leads to the accumulation of m6A in mRNA, which affects the translation and stability of mRNA. The accumulation of m6A in mRNA has been shown to have significant effects on various cellular processes, including cell differentiation, proliferation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N1-(2-(furan-2-yl)-2-tosylethyl)-N2-(4-methoxybenzyl)oxalamide in lab experiments include its specificity towards FTO and its potential applications in various research fields. However, the limitations of using this compound include its complex synthesis process and the lack of information regarding its toxicity and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on N1-(2-(furan-2-yl)-2-tosylethyl)-N2-(4-methoxybenzyl)oxalamide. One of the potential directions is to study its potential applications in cancer research, as FTO has been found to play a role in the regulation of RNA metabolism and gene expression. Another direction is to study its toxicity and pharmacokinetics to determine its safety and efficacy as a therapeutic agent. Moreover, the development of more efficient synthesis methods for this compound could lead to its wider applications in various research fields.
Métodos De Síntesis
The synthesis of N1-(2-(furan-2-yl)-2-tosylethyl)-N2-(4-methoxybenzyl)oxalamide is a complex process that involves several steps. The first step is the synthesis of 2-(furan-2-yl)ethanol, which is followed by the tosylation of the alcohol group to form 2-(furan-2-yl)-2-tosylethanol. The next step involves the coupling of 4-methoxybenzylamine with oxalyl chloride to form N-(4-methoxybenzyl)oxalamide. Finally, the coupling of 2-(furan-2-yl)-2-tosylethanol with N-(4-methoxybenzyl)oxalamide leads to the formation of this compound.
Aplicaciones Científicas De Investigación
The FTO protein is a crucial regulator of energy homeostasis and body weight, and its dysregulation has been linked to various metabolic disorders such as obesity, type 2 diabetes, and cancer. N1-(2-(furan-2-yl)-2-tosylethyl)-N2-(4-methoxybenzyl)oxalamide has been shown to inhibit the activity of FTO, which makes it a promising compound for the treatment of metabolic disorders. Moreover, this compound has also been studied for its potential applications in cancer research, as FTO has been found to play a role in the regulation of RNA metabolism and gene expression.
Safety and Hazards
Propiedades
IUPAC Name |
N'-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-N-[(4-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6S/c1-16-5-11-19(12-6-16)32(28,29)21(20-4-3-13-31-20)15-25-23(27)22(26)24-14-17-7-9-18(30-2)10-8-17/h3-13,21H,14-15H2,1-2H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQYSTZWVXDTIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)OC)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-{2-[(4-chlorophenyl)sulfinyl]ethyl}benzenecarboxamide](/img/structure/B2652188.png)
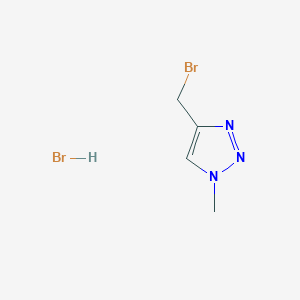
![1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one](/img/structure/B2652192.png)
![Ethyl 3-[(2-hydroxy-3-methoxybenzyl)amino]benzoate](/img/structure/B2652194.png)

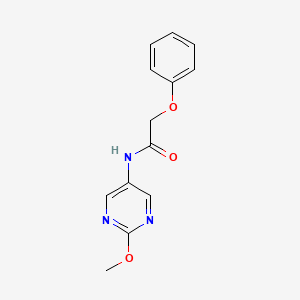
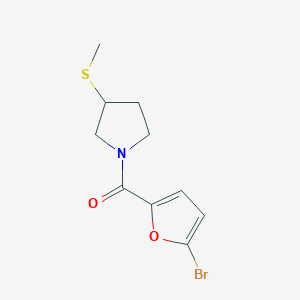

![N-[(3R)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride](/img/structure/B2652203.png)
